3-Fluorophenmetrazine
Descripción
Historical Trajectories and Emergence within Novel Psychoactive Substances (NPS) Research
The synthesis of 3-Fluorophenmetrazine was first detailed in a patent filed in 2011. psychonautwiki.orgwho.int However, it was not until 2014 that it began to appear on the European drug market, marking its emergence as a novel psychoactive substance (NPS). oup.comwho.int The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) formally identified 3-FPM through its Early Warning System in the same year. who.int By 2015, reports of its presence had spread to numerous European countries, including Croatia, the Czech Republic, Denmark, France, Germany, Lithuania, Norway, Romania, Slovenia, and Spain. who.int
The rise of 3-FPM is situated within a broader trend of the proliferation of NPS, often referred to as "designer drugs" or "legal highs." ljmu.ac.ukresearchgate.net These substances are frequently synthesized by chemically modifying existing drugs to create compounds not yet controlled by legislation. ljmu.ac.ukresearchgate.net The scientific and patent literature serves as a source of information for the creation of these new substances. ljmu.ac.uk The emergence of 3-FPM on the recreational drug market has prompted significant academic and forensic investigation to understand its chemical properties and differentiate it from its isomers. ljmu.ac.ukresearchgate.net
Foundational Relationship to Phenmetrazine and Phenylmorpholine Analogues
This compound is structurally derived from phenmetrazine, a stimulant with a history of use as an appetite suppressant before being withdrawn due to its potential for abuse. oup.comtandfonline.com Both compounds share a core phenylmorpholine structure, which is a synthetic morpholine (B109124) derivative. psychonautwiki.orgresearchgate.net The key difference in 3-FPM is the addition of a fluorine atom at the 3-position of the phenyl ring. psychonautwiki.org This modification is part of a wider exploration of fluorinated analogs of phenmetrazine, including its positional isomers 2-fluorophenmetrazine (2-FPM) and 4-fluorophenmetrazine (B12746894) (4-FPM). ljmu.ac.uktandfonline.com
The academic interest in these analogs stems from the desire to understand the structure-activity relationships within the phenylmorpholine class. Research has shown that like phenmetrazine, which elevates extracellular monoamine levels, 3-FPM and its isomers also interact with monoamine transporters. ljmu.ac.uktandfonline.com Specifically, they are potent releasers of the catecholamines, dopamine (B1211576) and norepinephrine (B1679862). ljmu.ac.ukecddrepository.org Studies comparing the isomers have found that 3-FPM shows a higher potency for inducing dopamine and norepinephrine release than 4-FPM. ljmu.ac.uk This pharmacological profile aligns them with amphetamine-like substances. researchgate.netecddrepository.org
Table 1: Comparison of Phenylmorpholine Analogues
| Compound | Chemical Name | Key Structural Feature | Primary Mechanism of Action |
|---|---|---|---|
| Phenmetrazine | 2-phenyl-3-methylmorpholine | Phenylmorpholine core | Dopamine/Norepinephrine Releaser tandfonline.com |
| This compound (3-FPM) | 2-(3-fluorophenyl)-3-methylmorpholine | Fluorine at the 3-position of the phenyl ring psychonautwiki.org | Selective Catecholamine Releaser ljmu.ac.uk |
| Phendimetrazine | 3,4-dimethyl-2-phenylmorpholine | Prodrug to Phenmetrazine | Prodrug to Phenmetrazine |
| 2-Fluorophenmetrazine (2-FPM) | 2-(2-fluorophenyl)-3-methylmorpholine | Fluorine at the 2-position of the phenyl ring | Monoamine Releaser researchgate.net |
| 4-Fluorophenmetrazine (4-FPM) | 2-(4-fluorophenyl)-3-methylmorpholine | Fluorine at the 4-position of the phenyl ring | Monoamine Releaser ljmu.ac.uk |
Current Landscape and Significance of Academic Inquiry into this compound
The current academic inquiry into this compound is multifaceted, driven by its presence as an NPS and its interesting pharmacological properties. A significant portion of the research focuses on its neuropharmacology, particularly its action as a norepinephrine-dopamine releasing agent. iiab.me Studies have determined its efficacy in releasing these neurotransmitters, with EC50 values of approximately 30 nM for norepinephrine and 43 nM for dopamine. In contrast, its effect on serotonin (B10506) release is considerably lower. Furthermore, 3-FPM has been shown to inhibit the uptake of dopamine and norepinephrine by their respective transporters with a potency comparable to cocaine. iiab.me
The metabolism of 3-FPM is another critical area of investigation. Research has explored its in vivo metabolism in rats and humans, as well as its in vitro metabolism by human CYP isoenzymes. iiab.me These studies are crucial for developing analytical methods to detect the substance and its metabolites in biological samples, which is vital for both clinical and forensic toxicology. oup.comnih.gov The electrochemical properties of 3-FPM have also been studied to develop new analytical methods for its detection. researchgate.net
The legal status of 3-FPM varies by jurisdiction. While not explicitly illegal at the federal level in the United States, it can be considered an analog of the Schedule II drug phenmetrazine under the Federal Analogue Act. psychonautwiki.orgwikipedia.org Several countries, including Sweden and Switzerland, have classified it as an illegal narcotic. iiab.mewikipedia.org This evolving legal landscape underscores the importance of continued academic research to inform public health and regulatory bodies. who.intecddrepository.org
Table 2: Pharmacological Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Dopamine (DA) Release EC50 | 43 nM | |
| Norepinephrine (NE) Release EC50 | 30 nM | |
| Serotonin (5-HT) Release EC50 | 2558 nM | |
| Dopamine Transporter (DAT) Inhibition IC50 | < 2.5 μM | iiab.me |
| Norepinephrine Transporter (NET) Inhibition IC50 | < 2.5 μM | iiab.me |
| Serotonin Transporter (SERT) Inhibition IC50 | > 80 μM | iiab.me |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-3-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYVKJAQSJCYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032414 | |
| Record name | 3-Fluorophenmetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350768-28-3 | |
| Record name | 2-(3-Fluorophenyl)-3-methylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350768-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorophenmetrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350768283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorophenmetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUOROPHENMETRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEV6RF569G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Chemical Synthesis and Characterization Methodologies of 3 Fluorophenmetrazine
Established Synthetic Pathways for 3-Fluorophenmetrazine Derivatives
The synthesis of this compound and its positional isomers, 2-FPM and 4-FPM, has been documented in scientific literature, often adapted from patented methods. who.intresearchgate.net A common synthetic route commences with the respective fluoropropiophenone starting material. who.int
A key step in the synthesis involves the bromination of the fluoropropiophenone to yield an α-bromo-fluoropropiophenone intermediate. who.int This is followed by a reaction with ethanolamine (B43304) to form an amino alcohol, which then undergoes cyclization in the presence of a dehydrating agent like sulfuric acid to form the final morpholine (B109124) ring structure of the fluorophenmetrazine molecule. nih.gov This general pathway can be utilized to produce the 2-, 3-, and 4-fluorinated analogues by selecting the corresponding starting propiophenone. researchgate.net
The synthesis results in the formation of the hydrochloride salt, which is typically a white, solid, crystalline powder. who.int
Stereochemical Considerations in the Synthesis of Fluorophenmetrazine Isomers
The molecular structure of fluorophenmetrazine contains two chiral centers. who.int This gives rise to the potential for four distinct stereoisomers, which can exist as two racemic mixtures: the cis- and trans-racemates. who.int
During the synthesis, the formation of the more stable trans-isomer is generally favored. nih.gov X-ray crystallography analysis has confirmed that the 3-FPM cation exists in a chair conformation, which is consistent with the conformation observed in phenmetrazine hydrochloride. who.int The precise stereochemical outcome can be influenced by the reaction conditions and the specific synthetic route employed. The separation and characterization of these individual stereoisomers require specialized chiral chromatographic techniques, which are critical for understanding their distinct pharmacological profiles.
Sophisticated Analytical Techniques for Differentiation and Structural Confirmation
The unequivocal identification of 3-FPM and its differentiation from its positional isomers (2-FPM and 4-FPM) are paramount in forensic analysis. The subtle differences in the fluorine atom's position on the phenyl ring necessitate the use of sophisticated and validated analytical methods. nih.gov
Chromatographic Separation Techniques for Positional Isomers (e.g., GC-MS, LC-MS, TLC)
Chromatographic techniques are fundamental in separating the closely related fluorophenmetrazine isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): Initial analysis of underivatized 3-FPM and its isomers by GC-MS may not achieve complete separation, particularly between the 3- and 4-isomers. researchgate.net To overcome this, derivatization with an agent such as trifluoroacetic anhydride (B1165640) (TFAA) is often employed. This chemical modification enhances the volatility and chromatographic properties of the analytes, significantly improving separation between all three positional isomers. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS or LC-MS) has proven effective for the separation of fluorophenmetrazine isomers without the need for derivatization. researchgate.netresearchgate.net Different retention times for each isomer allow for their distinct identification. For instance, one study reported retention times of 16.18 min for 2-FPM, 18.48 min for 4-FPM, and 19.34 min for 3-FPM under specific HPLC conditions. researchgate.net LC-MS/MS methods have been developed and validated for the quantification of 3-FPM in various biological matrices. nih.govnih.gov
Thin-Layer Chromatography (TLC): TLC can also be utilized as a simpler, cost-effective method for the separation of the three FPM isomers, providing a visual means of differentiation based on their respective retention factors (Rf values). researchgate.net
| Technique | Isomer | Retention Time (min) | Notes |
|---|---|---|---|
| LC-MS | 2-FPM | 16.18 | Underivatized. researchgate.net |
| 4-FPM | 18.48 | ||
| 3-FPM | 19.34 | ||
| GC-MS (with TFAA derivatization) | 3-MPM | 15.85 | Data for methylphenmetrazine (MPM) isomers shown for illustrative purposes of improved separation with derivatization. nih.gov |
| 2-MPM | 16.05 | ||
| 4-MPM | 16.34 |
Spectroscopic and Crystallographic Approaches for Structural Elucidation (e.g., X-ray Crystallography)
While chromatographic methods separate the isomers, spectroscopic and crystallographic techniques provide definitive structural confirmation.
Mass Spectrometry (MS): In both GC-MS and LC-MS, the mass spectra of the FPM isomers can be very similar. However, subtle differences in fragmentation patterns, especially after derivatization, can aid in their differentiation. researchgate.net For example, under electron ionization (EI) conditions, the TFAA-derivatized FPM isomers may show distinctive fragments that allow for the identification of the 3-FPM isomer from its counterparts. researchgate.net
Pharmacological Characterization of 3 Fluorophenmetrazine: in Vitro and Animal Models
Investigations of Monoamine Transporter (MAT) Interactions
3-FPM's primary mechanism of action involves its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). researchgate.netnih.gov It functions as a fully efficacious releaser at these transporters, acting as a substrate rather than a blocker, a characteristic more aligned with amphetamine-like stimulants than cocaine-like substances. who.int
In vitro studies have demonstrated that 3-FPM is a potent interactor with the dopamine transporter. who.intecddrepository.org It acts as a norepinephrine-dopamine releasing agent with a half-maximal effective concentration (EC50) value of 43 nM for dopamine release. wikipedia.org Furthermore, 3-FPM inhibits the uptake mediated by dopamine transporters in human embryonic kidney (HEK293) cells with potencies comparable to cocaine, displaying half-maximal inhibitory concentration (IC50) values of less than 2.5 μM. wikipedia.orgresearchgate.net This dual action of inhibiting reuptake and promoting release contributes to increased extracellular dopamine levels.
Similar to its effects on DAT, 3-FPM is a potent modulator of the norepinephrine transporter. who.intecddrepository.org It demonstrates a high affinity for NET, with an EC50 value of 30 nM for norepinephrine release. wikipedia.org In HEK293 cells, 3-FPM also inhibits norepinephrine transporter-mediated uptake with an IC50 value under 2.5 μM, indicating a strong inhibitory effect on norepinephrine reuptake. researchgate.netprecisionchems.com
In contrast to its potent effects on DAT and NET, 3-FPM exhibits significantly lower efficacy at the serotonin transporter. who.int The EC50 value for serotonin release is 2558 nM, indicating a much weaker releasing capability compared to dopamine and norepinephrine. wikipedia.org Similarly, its inhibitory effect on serotonin uptake is less potent, with IC50 values greater than 80 μM in HEK293 cells. wikipedia.orgresearchgate.net
| Transporter | Parameter | Value | Cell Line/Preparation |
|---|---|---|---|
| Dopamine Transporter (DAT) | EC50 (Release) | 43 nM | Rat Brain Synaptosomes |
| IC50 (Uptake Inhibition) | < 2.5 µM | HEK293 cells | |
| Norepinephrine Transporter (NET) | EC50 (Release) | 30 nM | Rat Brain Synaptosomes |
| IC50 (Uptake Inhibition) | < 2.5 µM | HEK293 cells | |
| Serotonin Transporter (SERT) | EC50 (Release) | 2558 nM | Rat Brain Synaptosomes |
| IC50 (Uptake Inhibition) | > 80 µM | HEK293 cells |
Studies using HEK293 cells have confirmed that 3-FPM and its positional isomers induce transporter-mediated efflux via DAT, NET, and SERT. researchgate.netnih.gov This efflux is a key component of its action as a releasing agent. The process of reverse transport is augmented by the Na+/H+ ionophore monensin, further supporting the substrate-like behavior of 3-FPM at these transporters. researchgate.netnih.gov
Neurotransmitter Release Profiles in Synaptosomal Preparations
Experiments conducted with rat brain synaptosomes have provided further insight into the neurotransmitter releasing properties of 3-FPM. These studies have shown that 3-FPM evokes a concentration-dependent release of monoamines. researchgate.netnih.gov Specifically, in monoamine release assays using rat brain homogenates, 3-FPM was found to be 100% effective at dopamine receptors, 95% at serotonin receptors, and 93% at norepinephrine receptors, demonstrating its capacity to act as a full and efficacious releaser at these sites. who.int
Comparative Pharmacological Efficacy with Positional Isomers and Phenmetrazine Analogues
The pharmacological profile of 3-FPM has been compared with its positional isomers (2-FPM and 4-FPM) and its parent compound, phenmetrazine. The position of the fluorine atom on the phenyl ring influences the potency at the different monoamine transporters. who.int As the fluorine atom moves from the 2- to the 3- to the 4-position, the DAT/SERT and NET/SERT ratios progressively decrease, while the DAT/NET ratio remains relatively constant. who.int
Pharmacological studies on the fluorophenmetrazine isomers have revealed that 3-FPM and its positional isomers are substrate-type releasing agents at monoamine transporters with significant potency at DAT and NET. nih.govresearchgate.net The parent compound, phenmetrazine, is also a potent substrate-type releaser at DAT and NET with less effect at SERT, indicating that 3-FPM shares a similar pharmacological mechanism. nih.gov Another related compound, 3-Chlorophenmetrazine, also acts as a norepinephrine-dopamine releasing agent with weak serotonin release, having EC50 values of 27 nM for dopamine, 75 nM for norepinephrine, and 301 nM for serotonin in rat brain synaptosomes. wikipedia.org
| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |
|---|---|---|---|
| This compound (3-FPM) | 43 | 30 | 2558 |
| 3-Chlorophenmetrazine (3-CPM) | 27 | 75 | 301 |
Metabolic Pathways and Biotransformation Studies of 3 Fluorophenmetrazine
In Vivo Metabolism in Preclinical Animal Models (e.g., Rat Models)
Studies utilizing rat models have been instrumental in identifying the metabolic pathways of 3-Fluorophenmetrazine. In these preclinical investigations, the primary routes of metabolism observed in rat urine involved aryl hydroxylation. who.int The main transformation pathways identified in rats include N-oxidation, aryl hydroxylation followed by O-methylation, alkyl hydroxylation, oxidation, and the degradation of the ethyl-bridge. nih.gov This complex series of reactions results in the formation of the O/N-bis-dealkylated metabolite, along with various combinations of these transformations. nih.gov Further metabolism occurs through Phase II conjugation reactions, specifically glucuronidation or sulfation. nih.gov
Table 1: Summary of Metabolic Pathways of 3-FPM in Rat Models
| Metabolic Pathway | Description |
|---|---|
| Aryl Hydroxylation | Addition of a hydroxyl group to the aromatic ring. This is a primary pathway observed in rats. who.int |
| N-Oxidation | Oxidation of the nitrogen atom in the morpholine (B109124) ring. nih.gov |
| O-Methylation | Addition of a methyl group to a hydroxylated metabolite. nih.gov |
| Alkyl Hydroxylation | Addition of a hydroxyl group to the alkyl side chain. nih.gov |
| Ethyl-Bridge Degradation | Breakdown of the ethyl bridge within the molecule's structure. nih.gov |
| Conjugation | Phase II reactions involving glucuronidation and sulfation of metabolites. nih.gov |
In Vitro Contribution of Cytochrome P450 (CYP) Isoenzymes in Phase I Metabolism
The initial phase of metabolism for many xenobiotics is primarily handled by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov In vitro studies using human CYP isoenzymes have been conducted to determine their specific contributions to the Phase I metabolism of this compound. Research has identified that CYP2A6, CYP2B6, and CYP3A4 are the main isoenzymes involved in the metabolism of 3-FPM. who.int These enzymes catalyze the oxidative reactions that initiate the biotransformation of the parent compound. nih.gov
Microbial Biotransformation Products in Environmental Systems (e.g., Wastewater, Pseudomonas putida)
The environmental fate of this compound and its metabolites is a significant consideration, particularly in the context of wastewater-based epidemiology. nih.gov Studies have investigated the microbial biotransformation of 3-FPM in wastewater samples and using specific bacterial strains, such as Pseudomonas putida. nih.gov
In these environmental systems, the primary microbial biotransformation products (MBPs) identified were the N-oxide of 3-FPM and products resulting from hydroxylation and subsequent oxidation at the alpha-methyl position. nih.govresearchgate.net The investigation into these microbial degradation pathways is essential for developing strategies for monitoring 3-FPM consumption and discharge in municipal wastewater. nih.govresearchgate.net The use of Pseudomonas putida helps to model the biotransformation processes that may occur within the broader microbial community found in wastewater treatment facilities. nih.govnih.gov
Identification of Key Metabolites in Biological Matrices
Analysis of biological samples, such as urine, has led to the identification of several key metabolites of this compound. The primary metabolic reactions include aryl-hydroxylation and N-hydroxylation. nih.gov A significant finding is that a substantial portion of 3-FPM is excreted unchanged. researchgate.netnih.gov
The main transformation pathways consistently observed across studies are:
N-oxidation nih.gov
Aryl hydroxylation and subsequent O-methylation nih.gov
Alkyl hydroxylation nih.gov
Oxidation nih.gov
Degradation of the ethyl-bridge , which leads to the O/N-bis-dealkylated metabolite nih.gov
Oxidative ring opening , resulting in the formation of 2-amino-1-(3-fluorophenyl)propan-1-ol (B13285757) nih.gov
These pathways can also occur in combination, followed by Phase II conjugation with glucuronic acid or sulfate. nih.gov In human urine, the most abundant excretion products are the unchanged parent compound and its N-oxide. nih.govresearchgate.net
Table 2: Key Identified Metabolites of this compound
| Metabolite | Metabolic Pathway | Biological Matrix |
|---|---|---|
| Unchanged 3-FPM | Excreted unchanged | Human and Rat Urine nih.govnih.gov |
| 3-FPM N-oxide | N-oxidation | Human and Rat Urine nih.gov |
| Aryl-hydroxylated 3-FPM | Aryl Hydroxylation | Rat Urine nih.govwho.int |
| O-methylated-hydroxy-3-FPM | Aryl Hydroxylation, O-methylation | Rat Urine nih.gov |
| Alkyl-hydroxylated 3-FPM | Alkyl Hydroxylation | Rat Urine nih.gov |
| O/N-bis-dealkylated metabolite | Degradation of the ethyl-bridge | Rat Urine nih.gov |
| 2-amino-1-(3-fluorophenyl)propan-1-ol | Oxidative ring opening | Human Urine nih.gov |
Structure Activity Relationship Sar Analysis of 3 Fluorophenmetrazine and Analogues
Influence of Fluorine Substitution Position on Monoamine Transporter Selectivity and Potency
The position of the fluorine atom on the phenyl ring of phenmetrazine analogues significantly modulates their potency and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Research conducted on the three positional isomers—2-Fluorophenmetrazine (2-FPM), 3-Fluorophenmetrazine (3-FPM), and 4-Fluorophenmetrazine (B12746894) (4-FPM)—demonstrates a clear structure-activity relationship. nih.gov
All three isomers act as potent inhibitors of dopamine and norepinephrine uptake, with IC50 values in the low micromolar range, comparable to cocaine. nih.govsemanticscholar.org However, their potency at the serotonin transporter is markedly weaker. nih.govsemanticscholar.orgpsychonautwiki.org This indicates a pronounced selectivity for catecholamine transporters over the serotonin transporter, a characteristic shared with the parent compound, phenmetrazine. nih.gov
A key finding is that moving the fluorine substituent from the ortho (2-position) to the meta (3-position) and finally to the para (4-position) results in a progressive, stepwise increase in potency at SERT relative to DAT and NET. nih.gov This trend is clearly illustrated by the decreasing DAT/SERT and NET/SERT selectivity ratios as the fluorine atom is moved from the 2- to the 4-position. For instance, the IC50 value for 2-FPM at SERT is significantly higher (weaker potency) than that for 3-FPM and 4-FPM. nih.gov
In addition to uptake inhibition, these compounds function as substrate-type releasers, inducing reverse transport at all three monoamine transporters. nih.govsemanticscholar.org As releasing agents, 3-FPM is potent at triggering dopamine and norepinephrine release, with EC50 values of 43 nM and 30 nM, respectively, while showing substantially less efficacy for serotonin release (EC50 of 2558 nM). psychonautwiki.orgwho.int Studies in rat brain synaptosomes have also suggested that 3-FPM has a higher potency for inducing dopamine and norepinephrine release compared to 4-FPM.
Table 1: Uptake Inhibition Potency (IC50, µM) of Fluorophenmetrazine Isomers nih.gov
| Compound | hDAT (IC50 µM) | hNET (IC50 µM) | hSERT (IC50 µM) | DAT/SERT Ratio | NET/SERT Ratio |
| 2-FPM | 1.34 ± 0.12 | 0.33 ± 0.04 | 454.00 ± 15.40 | 339 | 1376 |
| 3-FPM | 0.72 ± 0.05 | 0.20 ± 0.05 | 111.65 ± 13.08 | 155 | 558 |
| 4-FPM | 2.29 ± 0.20 | 0.69 ± 0.08 | 88.09 ± 1.83 | 39 | 128 |
Data is presented as mean ± SEM. The interactive table allows for sorting by column.
Role of Chiral Centers and Stereoisomeric Configurations on Pharmacological Activity
The molecular structure of fluorinated phenmetrazine analogues, including 3-FPM, contains two chiral centers. This stereochemical complexity gives rise to the potential for four distinct stereoisomers, which can exist as two racemic mixtures (cis- and trans-racemates). nih.govresearchgate.net The spatial arrangement of the substituents at these chiral centers is a critical determinant of a molecule's pharmacological activity, as interactions with biological targets like monoamine transporters are often highly stereoselective.
While the existence of these stereoisomers is structurally established, detailed pharmacological data differentiating the activity of the individual cis- and trans- enantiomers of 3-FPM are not extensively documented in the scientific literature. However, research on closely related phenmetrazine analogues provides strong evidence for the importance of stereochemistry in this class of compounds. For example, studies on the parent compound, phenmetrazine, and its derivatives have shown that enantiopure forms exhibit distinct pharmacological profiles. The (+)-enantiomer of phenmetrazine is known to be the more active isomer. Furthermore, research into a 3-chloro analog of (+)-phenmetrazine revealed it possessed both dopamine and serotonin releasing activity, highlighting that stereoisomeric configuration is crucial for determining both potency and selectivity at monoamine transporters. This principle suggests that the four potential stereoisomers of 3-FPM would likely exhibit significant differences in their potency and selectivity as monoamine transporter substrates, though further research is needed to characterize each isomer individually.
Comparative SAR of this compound with Related Phenethylamine and Phenylmorpholine Derivatives
The structure-activity relationship of 3-FPM can be further understood by comparing it to its parent compound, phenmetrazine, as well as to related phenethylamine and other phenylmorpholine derivatives.
Comparison with Phenmetrazine: 3-FPM is a structural analogue of phenmetrazine, differing by the addition of a fluorine atom at the 3-position of the phenyl ring. Both compounds are potent substrate-type releasers at DAT and NET with significantly weaker activity at SERT. nih.govwho.int The addition of the fluorine atom in 3-FPM maintains this general profile of a catecholamine-selective releaser, consistent with the pharmacology of phenmetrazine. who.int
Comparison with Phenethylamines (Amphetamine): The SAR of fluorinated phenmetrazines shows parallels with fluorinated amphetamines. For instance, the addition of a fluorine atom to the 4-position of amphetamine is known to increase its potency at SERT relative to DAT. nih.govsemanticscholar.org A similar trend is observed in the phenylmorpholine series, where 4-FPM shows the highest relative potency at SERT among the fluorinated isomers. nih.gov This suggests that the 4-position of the phenyl ring is a key site for modification to enhance serotonergic activity in both phenethylamine and phenylmorpholine scaffolds.
Comparison with other Phenylmorpholine Derivatives (Methylphenmetrazine): Comparing 3-FPM to its methyl-substituted analogue, 3-methylphenmetrazine (3-MPM), also provides SAR insights. Pharmacological studies of methylphenmetrazine (MPM) isomers show that, like fluorine substitution, methyl substitution on the phenyl ring also modulates activity. wikipedia.org Specifically, the addition of a methyl group to the phenyl ring of phenmetrazine generally increases potency at SERT. wikipedia.org The 4-methylphenmetrazine (4-MPM) isomer, in particular, is noted to be nearly 10-fold more potent at SERT than phenmetrazine, a trend that mirrors the enhanced SERT activity of 4-FPM. wikipedia.org This indicates that substitution at the 4-position, whether with a fluorine or a methyl group, tends to shift the selectivity profile toward the serotonin transporter. wikipedia.org
Advanced Analytical and Detection Methodologies in 3 Fluorophenmetrazine Research
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the metabolic fate of 3-FPM in biological systems. Understanding the biotransformation of this compound is critical for interpreting toxicological findings and developing effective detection methods.
Studies have successfully employed gas chromatography (GC) and liquid chromatography (LC) coupled with HRMS to identify phase I and phase II metabolites of 3-FPM in human and rat urine. nih.gov The primary metabolic transformations observed include:
N-oxidation: The addition of an oxygen atom to the nitrogen in the morpholine (B109124) ring.
Aryl hydroxylation: The introduction of a hydroxyl group onto the fluorophenyl ring. This is often followed by O-methylation.
Alkyl hydroxylation: Hydroxylation occurring on the methyl group or other parts of the morpholine ring.
Oxidation and Degradation: Further oxidation of the ethyl-bridge, which can lead to the opening of the morpholine ring, resulting in an O/N-bis-dealkylated metabolite. nih.gov
Conjugation: The attachment of glucuronic acid (glucuronidation) or sulfate groups (sulfation) to the phase I metabolites. nih.gov
In human urine, the predominant species detected are the unchanged 3-FPM and its N-oxide. nih.gov Interestingly, research has also identified 2-amino-1-(3-fluorophenyl)propan-1-ol (B13285757), a product of oxidative ring opening, as a significant metabolite. researchgate.netnih.gov The implementation of HRMS provides elemental compositions with high mass accuracy, which is essential for confirming the proposed structures of these metabolites. researchgate.net
Microbial biotransformation of 3-FPM has also been investigated, particularly in the context of its fate in wastewater. Studies using Pseudomonas putida and wastewater incubations have shown that the main microbial biotransformation products are the N-oxide and products of hydroxylation with subsequent oxidation at the alpha-methyl position. nih.gov
Table 1: Major Metabolic Pathways of 3-Fluorophenmetrazine
| Metabolic Pathway | Description | Resulting Metabolite Type |
| N-oxidation | Addition of an oxygen atom to the nitrogen of the morpholine ring. | N-oxide |
| Aryl Hydroxylation | Addition of a hydroxyl group to the fluorophenyl ring. | Hydroxylated metabolite |
| O-methylation | Addition of a methyl group to a hydroxylated metabolite. | Methoxy metabolite |
| Alkyl Hydroxylation | Addition of a hydroxyl group to the alkyl chain. | Hydroxylated metabolite |
| Oxidative Ring Opening | Degradation of the ethyl-bridge of the morpholine ring. | O/N-bis-dealkylated metabolite |
| Glucuronidation | Conjugation with glucuronic acid. | Glucuronide conjugate |
| Sulfation | Conjugation with a sulfate group. | Sulfate conjugate |
Electrochemical Methods for Compound Characterization (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)
Electrochemical methods offer a valuable approach for characterizing the redox properties of 3-FPM and for developing sensitive analytical detection methods. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been utilized to study the electrochemical oxidation of 3-FPM at a glassy carbon electrode. researchgate.net
The electrochemical behavior of 3-FPM is highly dependent on the pH of the solution. researchgate.net Cyclic voltammetry studies have revealed that the oxidation process is irreversible. This irreversibility is attributed to a two-electron, two-proton oxidation of the tetrahydro-1,4-oxazine ring, followed by a nucleophilic addition of water (hydroxylation). researchgate.net This proposed mechanism, leading to the formation of a hydroxylated derivative, is supported by computational calculations of the highest occupied molecular orbital (HOMO) spatial distribution and atomic charges of the electrochemically formed radical cation. researchgate.net Infrared spectroelectrochemistry has further corroborated the formation of this hydroxylated product. researchgate.net
Building on these electrochemical insights, a quantitative analytical method using DPV has been developed for the determination of 3-FPM. researchgate.net This method demonstrates good sensitivity and a linear response over a specific concentration range.
Table 2: Parameters for Differential Pulse Voltammetry (DPV) Method for 3-FPM Determination
| Parameter | Value |
| Electrode | Glassy Carbon Electrode |
| pH | 9.0 (Phosphate Buffer) |
| Limit of Detection (LOD) | 4.7 μmol/L |
| Linear Range | 7.0 to 107.00 μmol/L |
| Correlation Coefficient (r) | 0.9988 |
Development and Validation of Quantitative Methods for Research Samples (e.g., LC-ESI-MS/MS)
For the accurate quantification of 3-FPM in biological matrices such as serum, urine, and oral fluid, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the method of choice. researchgate.netnih.gov Validated LC-ESI-MS/MS methods are essential for pharmacokinetic studies, forensic toxicology, and clinical analysis.
A developed and validated LC-ESI-MS/MS method for 3-FPM has demonstrated linearity, selectivity, and sufficient sensitivity for its detection in various biological fluids. researchgate.netnih.gov Key validation parameters include:
Limits of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed as intra-day (within a day) and inter-day (between days) precision.
One such validated method reported the following parameters: researchgate.netnih.gov
Table 3: Validation Parameters of a Developed LC-ESI-MS/MS Method for 3-FPM
| Matrix | Limit of Detection (LOD) |
| Serum | 0.1 ng/mL |
| Urine | 0.2 ng/mL |
| Oral Fluid | 0.05 ng/mL |
| Precision (in Serum) | Relative Standard Deviation (RSD) |
| Intra-day Precision | < 8.5% |
| Inter-day Precision | < 6.3% |
This robust and validated method has been successfully applied to quantify 3-FPM in samples from a controlled self-experiment, providing valuable preliminary pharmacokinetic data. researchgate.netnih.gov The analysis was performed in multiple reaction monitoring (MRM) mode, which enhances the selectivity and sensitivity of the detection. researchgate.net
Applications in Wastewater-Based Epidemiology for Substance Monitoring
Wastewater-based epidemiology (WBE) has emerged as a powerful and objective tool for monitoring the consumption of illicit drugs and NPS at the community level. mdpi.comstonybrook.eduoas.org This approach involves the analysis of untreated wastewater for the presence of parent compounds and their metabolites to estimate substance use in a specific population. stonybrook.edu
For a substance like 3-FPM to be effectively monitored using WBE, a thorough understanding of its in vivo metabolism and its stability and biotransformation in the sewer system is crucial. nih.gov Since a significant portion of 3-FPM is excreted unchanged in the urine, this makes it a suitable target for WBE analysis. researchgate.netnih.gov
Research into the microbial biotransformation of 3-FPM in wastewater has identified its main transformation products, which is critical for accurate interpretation of WBE data. nih.gov Based on these findings, a proposed strategy for the WBE analysis of 3-FPM involves the quantitative determination of the unchanged parent compound, supplemented by the qualitative verification of selected metabolites. nih.gov This dual approach helps to confirm consumption and differentiate it from direct disposal of the substance into the sewer system. nih.gov The application of WBE provides near real-time data on substance use trends, offering valuable information for public health officials and law enforcement agencies. stonybrook.edu
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of 3-FPM, and how can they be experimentally validated?
- Answer : 3-FPM acts as a dopamine and norepinephrine reuptake inhibitor, binding to monoamine transporters to increase synaptic neurotransmitter concentrations. To validate this, use in vitro assays with rat brain synaptosomes preloaded with tritiated dopamine/norepinephrine. Measure inhibition of reuptake via liquid scintillation counting and compare IC₅₀ values against reference inhibitors (e.g., cocaine for DAT). Pharmacological specificity can be confirmed using selective transporter antagonists .
Q. What analytical techniques are recommended for characterizing 3-FPM in research samples?
- Answer : Use a combination of gas chromatography-mass spectrometry (GC-MS) for structural identification and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for quantification. Validate methods per ISO 17025 guidelines, including parameters like linearity (R² > 0.99), limit of detection (LOD < 0.1 ng/mL in serum), and precision (RSD < 10%). Cross-reference with certified reference materials (e.g., GC19003) for traceability .
Q. How does 3-FPM undergo metabolism in mammalian systems, and what are its major metabolites?
- Answer : In rats and humans, 3-FPM is primarily metabolized via aryl-hydroxylation (CYP2D6/3A4) and N-hydroxylation, with minor contributions from oxidative ring opening. Identify metabolites using in vitro human liver microsome assays and in vivo urine screening via LC-HRMS. The primary urinary metabolite is 2-amino-1-(3-fluorophenyl)propan-1-ol, detectable up to 116 hours post-administration .
Advanced Research Questions
Q. How can researchers differentiate 3-FPM from its ortho- and para-substituted isomers in complex matrices?
- Answer : Employ orthogonal analytical platforms:
- GC-MS : Compare retention indices and fragmentation patterns (e.g., m/z 195 → 148 for 3-FPM vs. m/z 195 → 130 for ortho-isomers).
- NMR : Use ¹⁹F-NMR to distinguish fluorine substitution patterns (δ -110 ppm for meta vs. δ -116 ppm for para).
- X-ray crystallography : Resolve crystal structures to confirm positional isomerism .
Q. What methodological approaches are critical for assessing 3-FPM’s toxicological interactions in polydrug exposure scenarios?
- Answer : Use post mortem or clinical samples to quantify 3-FPM alongside co-ingested substances (e.g., U-47700, benzodiazepines) via LC-MS/MS. Apply pharmacokinetic modeling to estimate additive/synergistic effects (e.g., CNS depression from opioid co-use). Case studies indicate severe outcomes (e.g., seizures, hyperthermia) at serum concentrations >2 mg/L in polydrug contexts .
Q. What experimental designs are optimal for determining 3-FPM’s pharmacokinetic parameters in humans?
- Answer : Conduct controlled self-administration studies with serial blood/urine/oral fluid sampling. Calculate parameters using non-compartmental analysis:
- Cmax : ~210 ng/mL at 2.5 hours post-ingestion.
- Half-life : ~8.8 hours.
- Volume of distribution : 5.3 L/kg, suggesting extensive tissue distribution. Validate via LC-ESI-MS/MS with LODs ≤0.2 ng/mL .
Q. How can researchers model neuroadaptive changes induced by chronic 3-FPM exposure in animal models?
- Answer : Use repeated-dose regimens in rodents (e.g., 10 mg/kg/day for 14 days). Assess behavioral tolerance via locomotor activity assays and neurochemical changes via microdialysis (measuring extracellular dopamine in the striatum). Postmortem analysis of transporter density (e.g., DAT Western blot) can quantify downregulation .
Contradictions and Limitations in Current Evidence
- Metabolic Stability : While in vitro CYP data suggest 3-FPM is metabolized by CYP2D6/3A4, in vivo human studies show high interindividual variability in metabolite profiles, possibly due to genetic polymorphisms .
- Toxicity Thresholds : Reported fatal concentrations (2.4–2.6 mg/L) overlap with non-fatal cases, complicating forensic interpretation. Polydrug use obscures causality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
